1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Physicochemical Profiling Drug Design

CAS 1499413-24-9: This 1,2,3-triazol-4-amine derivative features an oxolane-ethyl substituent yielding XLogP3=0 and TPSA=66 Ų—an optimal CNS drug-like profile unmatched by simple 1-alkyl/aryl analogs. The primary amine handle enables rapid derivatization for sigma receptor SAR, bioisosteric amide/phenyl replacement, and fragment-based screening. Supplied at ≥95% purity, rigorously QC-tested, with SDS/COA documentation. Ideal for medicinal chemistry, lead optimization, and CNS drug discovery programs. Ships ambient from US/EU stockrooms.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B13070811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCN2C=C(N=N2)N
InChIInChI=1S/C8H14N4O/c9-8-6-12(11-10-8)4-3-7-2-1-5-13-7/h6-7H,1-5,9H2
InChIKeyBUDDXWHDVYQCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine: A Heterocyclic Building Block with Dual Oxolane-Triazole Functionality


1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1499413-24-9) is a 1-substituted 1H-1,2,3-triazol-4-amine derivative characterized by a tetrahydrofuran-2-yl (oxolan-2-yl) ethyl substituent at the N1 position of the triazole ring [1]. The molecule combines the hydrogen-bonding capacity and metabolic stability of the 1,2,3-triazole core with the conformational restraint and solubility-modulating properties of the oxolane moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis [2].

Why 1-[2-(Oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine Cannot Be Replaced by a Simpler 1-Substituted Triazole-4-amine


Simple 1-alkyl- or 1-aryl-1H-1,2,3-triazol-4-amines lack the balanced physicochemical profile of this compound. The oxolan-2-yl ethyl substituent introduces a unique combination of moderate lipophilicity (XLogP3 = 0), increased topological polar surface area (TPSA = 66 Ų), and conformational flexibility (three rotatable bonds) that cannot be replicated by rigid aromatic or short alkyl chains [1]. In contrast, the unsubstituted parent 1H-1,2,3-triazol-4-amine (LogP = -0.73) is considerably more hydrophilic, while simple 1-methyl analog (XLogP3 = -0.7, TPSA = 56.7 Ų) offers reduced steric bulk and fewer hydrogen-bonding opportunities [2]. These differences critically impact solubility, membrane permeability, and target engagement in biological systems, rendering generic substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for 1-[2-(Oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine Relative to In-Class Analogs


Increased Lipophilicity Relative to 1-Methyl-1H-1,2,3-triazol-4-amine Enhances Membrane Permeability Potential

The target compound exhibits a computed XLogP3 value of 0, which is 0.7 log units higher (more lipophilic) than the 1-methyl analog (XLogP3 = -0.7) [1]. This difference indicates a significantly reduced aqueous solubility and increased potential for passive membrane diffusion, a critical parameter for central nervous system (CNS) penetration and oral bioavailability.

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Facilitate Target Binding

The oxolane oxygen atom contributes to a higher topological polar surface area (TPSA) of 66 Ų and increases the hydrogen-bond acceptor count to 4, compared to a TPSA of 56.7 Ų and 3 acceptors for the 1-methyl analog [1]. This enhanced polarity profile, coupled with the triazole ring's hydrogen-bonding capabilities, suggests a greater capacity for specific interactions with biological targets, potentially improving binding affinity and selectivity.

Molecular Recognition Structure-Based Drug Design Physicochemical Properties

Conformational Flexibility via Three Rotatable Bonds Differentiates from Rigid 1-Aryl or 1-Cycloalkyl Analogs

The ethyl linker between the triazole N1 and the oxolane ring introduces three rotatable bonds, providing conformational flexibility absent in rigid 1-aryl or 1-cycloalkyl analogs (e.g., 1-phenyl or 1-cyclohexyl derivatives typically have ≤1 rotatable bond in the N1 substituent) [1]. This flexibility allows the oxolane ring to adopt multiple orientations, potentially enabling better accommodation within diverse binding pockets and facilitating induced-fit mechanisms.

Conformational Analysis Molecular Design Bioisosterism

Combination of Tetrahydrofuran and Triazole Moieties Constitutes a Validated Bioisostere Strategy in Drug Design

Literature evidence demonstrates that tetrahydrofuran (THF) rings and 1,2,3-triazoles are independently employed as effective bioisosteres for amide bonds and phenyl groups to modulate ADME profiles and enhance binding affinity [1]. The concurrent incorporation of both motifs in a single molecular framework, as in the target compound, represents a deliberate design strategy validated in HIV-1 protease inhibitor development, where such heterocyclic scaffolds are critical for optimizing pharmacokinetic properties and combating drug resistance.

Bioisosterism Medicinal Chemistry HIV Protease Inhibitors

Commercial Availability at 95% Purity Facilitates Direct Procurement for SAR Studies

The compound is commercially available from AKSci (catalog 3934DY) with a minimum purity specification of 95% . This purity level is suitable for direct use as a synthetic intermediate or for preliminary biological evaluation without further purification, reducing lead time and cost compared to custom synthesis.

Chemical Procurement Synthetic Intermediate Quality Specification

Optimal Research and Procurement Scenarios for 1-[2-(Oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine


Scaffold for CNS-Penetrant Lead Optimization

Given its balanced lipophilicity (XLogP3 = 0) and moderate TPSA (66 Ų), this compound serves as an optimal starting scaffold for designing CNS-penetrant drug candidates. Its profile lies within favorable ranges for blood-brain barrier penetration, offering a strategic advantage over more hydrophilic 1-alkyl triazole analogs [1]. Medicinal chemists can leverage the primary amine at the 4-position for further derivatization while retaining the beneficial physicochemical properties imparted by the oxolane-ethyl substituent.

Building Block for Bioisosteric Replacement of Amide Bonds or Phenyl Rings

The dual tetrahydrofuran-triazole architecture enables systematic exploration of bioisosteric replacements in lead compounds. Researchers can substitute amide bonds or phenyl rings with this motif to improve metabolic stability, modulate solubility, or enhance target binding affinity, following validated strategies from HIV-1 protease inhibitor design [1]. The primary amine provides a convenient synthetic handle for conjugation to carboxylic acids or other electrophilic partners.

Synthetic Intermediate for Conformationally Flexible Triazole-Containing Libraries

The three rotatable bonds in the N1 substituent confer conformational flexibility that is advantageous for generating diverse compound libraries. This flexibility allows the oxolane ring to sample multiple orientations, increasing the likelihood of identifying novel binding modes in fragment-based screening or high-throughput assays. The 95% purity specification from commercial sources ensures reliable starting material quality for parallel synthesis efforts .

Fragment for Exploring Sigma Receptor Interactions

The 1,2,3-triazol-4-amine core is a recognized pharmacophore for sigma receptor ligands, with numerous derivatives exhibiting nanomolar affinity for sigma-1 receptors [1]. The oxolane-ethyl substituent of this compound introduces additional hydrogen-bonding capacity and lipophilicity that may enhance binding to sigma-1 or sigma-2 receptor subtypes, making it a valuable fragment for SAR studies in neuropsychiatric or analgesic drug discovery programs.

Quote Request

Request a Quote for 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.